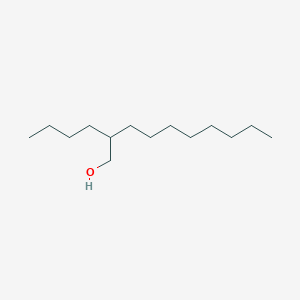
2-(4-Methoxybenzyloxy)ethanol
Vue d'ensemble
Description
“2-(4-Methoxybenzyloxy)ethanol” is a chemical compound with the molecular formula C10H14O3 . It has an average mass of 182.216 Da and a monoisotopic mass of 182.094299 Da . It is a colorless to light-yellow liquid .
Synthesis Analysis
While specific synthesis methods for “2-(4-Methoxybenzyloxy)ethanol” were not found in the search results, a general procedure for selective mono PMB protection of diols was mentioned . This could potentially be adapted for the synthesis of “2-(4-Methoxybenzyloxy)ethanol”.Molecular Structure Analysis
The molecular structure of “2-(4-Methoxybenzyloxy)ethanol” consists of 10 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI Code for this compound is 1S/C10H14O3/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5,11H,6-8H2,1H3 .Physical And Chemical Properties Analysis
“2-(4-Methoxybenzyloxy)ethanol” is a colorless to light-yellow liquid . It has a flash point of 135.9°C and a boiling point of 301.1°C at 760 mmHg . The compound is stored in a dry room at room temperature .Applications De Recherche Scientifique
Safety-Catch Protecting Group and Linker for Solid-Phase Synthesis
- Application : Employed in solid-phase peptide synthesis, demonstrating stability to TFA and removal under reductive acidolytic conditions (Thennarasu & Liu, 2010).
Synthesis and Antibacterial Activities
- Application : Synthesized as a new Schiff base and characterized for antibacterial activities against various bacteria (Zhu Wen-jie, 2004).
p-Methoxybenzylation of Hydroxy Groups
- Application : Used in p-methoxybenzylation of various hydroxy groups under mild conditions, demonstrating the versatility in ether formation (Nakano et al., 2001).
Photocatalytic Oxidation of Benzyl Alcohol Derivatives
- Application : Involved in the photocatalytic oxidation of derivatives like 4-methoxybenzyl alcohol, leading to the formation of corresponding aldehydes under certain conditions (Higashimoto et al., 2009).
Antioxidant and Anti-inflammatory Activities
- Application : In the synthesis of metallophthalocyanines, showing significant antioxidant and anti-inflammatory activities (Abduallah Sulaiman, 2016).
Oxidative Debenzylation
- Application : Used as a protecting group for carboxylic acids, showcasing a method for oxidative debenzylation in various functional groups (Yoo et al., 1990).
Synthesis of Vanillin
- Application : In the synthesis of vanillin through electrochemical oxidation, demonstrating high yields and efficiency (C. Xing, 2010).
Biocatalytic Production of Enantiopure Ethanol
- Application : Used in the production of enantiomerically pure ethanol, which is important for the synthesis of various drug intermediates (Kavi et al., 2021).
Photocatalytic Selective Oxidation
- Application : Involved in the selective photocatalytic oxidation of aromatic alcohols, indicating its role in the photocatalytictransformations of these compounds (Richard et al., 1997).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXZOQVBYCJBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434852 | |
| Record name | 2-(4-METHOXYBENZYLOXY)ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzyloxy)ethanol | |
CAS RN |
13807-89-1 | |
| Record name | 2-[(4-Methoxyphenyl)methoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13807-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-METHOXYBENZYLOXY)ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





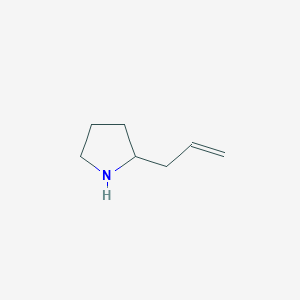


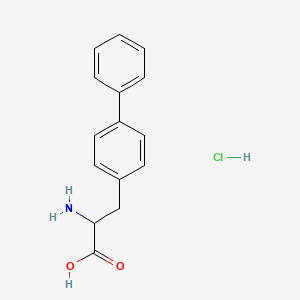
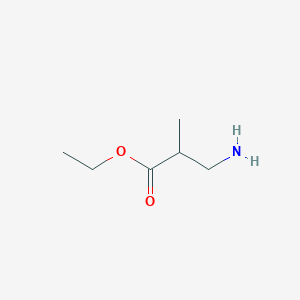
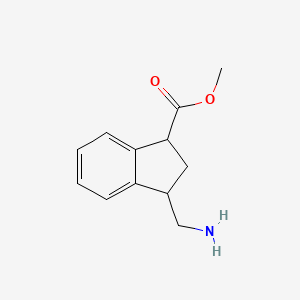

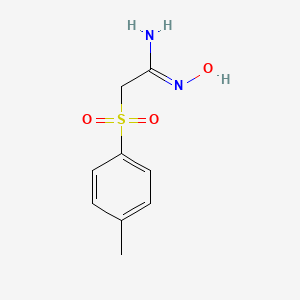
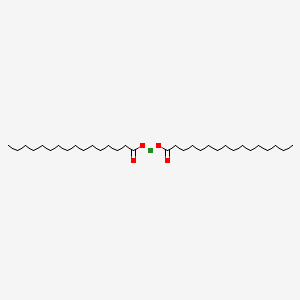
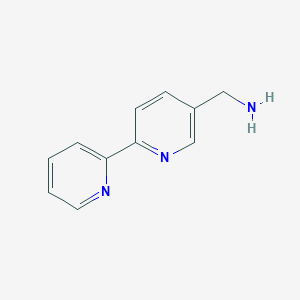
![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1599759.png)
